Sebacamide

Description

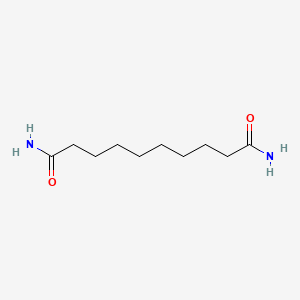

Structure

3D Structure

Properties

IUPAC Name |

decanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2,(H2,11,13)(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDBXLXRWMYNMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC(=O)N)CCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169743 | |

| Record name | Sebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1740-54-1 | |

| Record name | Decanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sebacamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sebacamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sebacamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sebacamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sebacamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26EXS6JUE8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Purification of Sebacamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for sebacamide, a diamide of the ten-carbon dicarboxylic acid, sebacic acid. This document details experimental methodologies, presents quantitative data for related processes, and explores potential biological signaling pathways.

Introduction to this compound

This compound is a long-chain aliphatic diamide with the chemical formula C₁₀H₂₀N₂O₂. Its structure, characterized by a ten-carbon backbone flanked by two amide functional groups, imparts properties that are of interest in various fields, including polymer chemistry and drug development. While its polymeric analogue, polyamide 6,10 (Nylon 6,10), is well-studied, this guide focuses on the synthesis and purification of the non-polymeric, parent this compound molecule.

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes, starting from either sebacoyl chloride or sebacic acid.

Synthesis from Sebacoyl Chloride

This method involves the reaction of sebacoyl chloride with an ammonia source, typically aqueous ammonia. The high reactivity of the acid chloride allows for a rapid reaction at or below room temperature.

Experimental Protocol:

Materials:

-

Sebacoyl chloride

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

An inert organic solvent (e.g., hexane, dichloromethane)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beaker or flask

-

Buchner funnel and filter paper

-

Distilled water

Procedure:

-

Dissolve a known amount of sebacoyl chloride in an inert organic solvent in a beaker or flask. For example, a 0.2 M solution can be prepared by dissolving the appropriate amount of sebacoyl chloride in hexane.[1][2][3]

-

Cool the sebacoyl chloride solution in an ice bath with continuous stirring.

-

Slowly add an excess of concentrated aqueous ammonia to the cooled solution. A white precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for a period of time (e.g., 30 minutes) to ensure the reaction goes to completion.

-

Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with copious amounts of cold distilled water to remove any unreacted ammonia and ammonium chloride byproduct.

-

Further wash the product with a small amount of the cold organic solvent to remove any remaining starting material.

-

Dry the purified this compound, for instance, in a vacuum oven at a low temperature (e.g., 50-60 °C) until a constant weight is achieved.

Reaction Workflow:

Caption: Workflow for the synthesis of this compound from sebacoyl chloride.

Synthesis from Sebacic Acid

This method involves the direct amidation of sebacic acid with an ammonia source. This reaction typically requires higher temperatures to drive off the water produced.

Experimental Protocol:

Materials:

-

Sebacic acid

-

Ammonia source (e.g., concentrated aqueous ammonia, urea, or ammonium carbonate)

-

High-temperature reaction vessel with a distillation setup

-

Heating mantle

-

Nitrogen gas inlet (optional)

Procedure:

-

Place a known amount of sebacic acid into the reaction vessel.

-

Add a molar excess of the ammonia source.

-

Heat the mixture under a slow stream of nitrogen (if used) to a temperature sufficient to drive the reaction and distill off the water byproduct (typically in the range of 150-200°C).

-

Continue heating until the evolution of water ceases.

-

Cool the reaction mixture to room temperature, which should solidify.

-

The crude this compound can then be purified by recrystallization.

Purification of this compound

Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[4][5] The key is to select an appropriate solvent or solvent system in which this compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Experimental Protocol for Recrystallization:

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, water, or a mixture)

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a small amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate while stirring until the solvent begins to boil.

-

Continue to add small portions of the hot solvent until the this compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6]

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[7]

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Dry the purified this compound crystals.

Recrystallization Workflow:

Caption: General workflow for the purification of this compound by recrystallization.

Quantitative Data

| Parameter | Value | Compound/Process | Reference |

| Yield | |||

| Polyamide 6,10 | 81.43% | Interfacial polymerization | [8] |

| Sebacic Acid | 47.9% (87.3% of theoretical) | From ricinoleic acid | [9] |

| Sebacic Acid | 70.2% | Solid-phase cleavage of sodium ricinoleate | [5] |

| Purity | |||

| Sebacic Acid | 98.1% | Solid-phase cleavage of sodium ricinoleate | [5] |

| Reactant Concentrations | |||

| Hexamethylenediamine | 0.5 M in 0.5 M NaOH (aqueous phase) | Interfacial polymerization of Polyamide 6,10 | [1][2] |

| Sebacoyl Chloride | 0.2 M in hexane (organic phase) | Interfacial polymerization of Polyamide 6,10 | [1][2] |

Potential Signaling Pathways

While direct evidence for this compound's involvement in specific signaling pathways is limited, its structural similarity to other long-chain fatty acid amides, such as ceramides, suggests potential interactions with related biological pathways. Ceramides are central molecules in sphingolipid metabolism and are known to be involved in a variety of signaling cascades that regulate processes like apoptosis, cell growth, and stress responses.[8][10][11][12][13][14][15][16][17][18]

A key pathway involving ceramide is its role in inducing apoptosis. This can be initiated by various cellular stresses, leading to the activation of sphingomyelinases, which hydrolyze sphingomyelin in the cell membrane to produce ceramide. Ceramide can then organize into membrane platforms that facilitate the clustering of death receptors, such as the Fas receptor, leading to the activation of the caspase cascade and programmed cell death.[8]

Ceramide-Mediated Apoptosis Signaling Pathway:

Caption: A simplified diagram of a ceramide-mediated apoptosis signaling pathway.

It is important to note that the biological activities of this compound itself have not been extensively studied, and the relevance of ceramide signaling pathways is speculative, based on structural analogy. Further research is required to elucidate the specific biological roles of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. O670: Prep Notes | Lecture Demonstration Manual General Chemistry | University of Colorado Boulder [colorado.edu]

- 3. Polymers: How to Make Nylon [home.miracosta.edu]

- 4. mt.com [mt.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. LabXchange [labxchange.org]

- 8. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2182056A - Process for manufacturing sebacic acid - Google Patents [patents.google.com]

- 10. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sphingolipid signaling in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sphingolipid metabolism and signaling in cardiovascular diseases [frontiersin.org]

- 13. Sphingolipid Metabolism and Signaling in Skeletal Muscle: From Physiology to Physiopathology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]

- 15. Sphingolipid metabolism and signaling in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biyogok.wordpress.com [biyogok.wordpress.com]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

Characterization of Sebacamide: A Spectroscopic Approach using NMR and FTIR

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacamide, the diamide derivative of sebacic acid, is a molecule of interest in various fields, including polymer chemistry and drug development, owing to its potential role in ceramide-like functionalities. A thorough structural characterization is paramount for its application and quality control. This technical guide provides a comprehensive overview of the characterization of this compound using two powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. This document outlines detailed experimental protocols, presents expected quantitative data in structured tables, and illustrates the analytical workflow and structural correlation using diagrams.

Introduction to Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. It allows for the determination of the chemical environment, connectivity, and spatial arrangement of atoms.

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This is a powerful tool for identifying the presence of certain functional groups in a molecule.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is provided below.

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the amide protons may exchange with protic solvents.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the clear solution into a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.

2.1.2. Instrumentation and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio)

-

Temperature: 298 K

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Temperature: 298 K

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The following protocol outlines the procedure for obtaining an FTIR spectrum of solid this compound.

2.2.1. Sample Preparation (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR accessory's pressure clamp to ensure a uniform and consistent contact between the sample and the crystal.

2.2.2. Instrumentation and Data Acquisition

-

Spectrometer: A benchtop FTIR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve the signal-to-noise ratio)

-

Background: A background spectrum of the clean, empty ATR crystal must be collected prior to the sample measurement.

-

Data Presentation and Interpretation

NMR Spectroscopic Data

The chemical structure of this compound (decanediamide) is H₂N-CO-(CH₂)₈-CO-NH₂. The expected chemical shifts in the ¹H and ¹³C NMR spectra are summarized below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -CH₂ -CO-NH₂ (α-protons) | ~2.2 | Triplet | 4H |

| -CH₂-C H₂-CO-NH₂ (β-protons) | ~1.5 | Quintet | 4H |

| -(CH₂)₄- (γ, δ-protons) | ~1.3 | Multiplet | 8H |

| -CO-NH₂ | ~6.8 and ~7.3 | Broad Singlet | 4H |

Note: The chemical shifts of the amide protons (-NH₂) can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| -C O-NH₂ | ~175 |

| -C H₂-CO-NH₂ (α-carbon) | ~36 |

| -CH₂-C H₂-CO-NH₂ (β-carbon) | ~26 |

| -(CH₂)₄- (γ, δ-carbons) | ~29 |

FTIR Spectroscopic Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching (Amide) | 3350 - 3180 | Strong, Broad (two bands) |

| C-H Stretching (Aliphatic) | 2920 - 2850 | Strong |

| C=O Stretching (Amide I) | ~1640 | Strong |

| N-H Bending (Amide II) | ~1550 | Strong |

| C-H Bending | 1470 - 1370 | Medium |

| C-N Stretching | ~1400 | Medium |

Visualization of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for this compound characterization.

Structure-Spectra Correlation

This diagram illustrates the logical relationship between the molecular structure of this compound and the key features observed in its NMR and FTIR spectra.

Sebacamide Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sebacamide in various organic solvents. Due to the limited availability of specific quantitative public data, this guide focuses on the predicted solubility based on the chemical structure of this compound and established principles of organic chemistry. Furthermore, it details standardized experimental protocols for determining its solubility and outlines analytical methods for quantification.

Theoretical Solubility Profile of this compound

This compound, also known as decanediamide, is a long-chain aliphatic diamide. Its molecular structure, characterized by a ten-carbon aliphatic chain and two primary amide functional groups, dictates its solubility behavior.

The key structural features influencing its solubility are:

-

Two Primary Amide Groups (-CONH₂): These groups are polar and capable of both donating and accepting hydrogen bonds. This contributes to its potential solubility in polar and protic solvents.

-

Long Aliphatic Chain (-(CH₂)₈-): This nonpolar hydrocarbon chain is the dominant feature of the molecule, imparting significant hydrophobic character. This suggests good solubility in nonpolar or weakly polar solvents that can engage in van der Waals interactions.

The interplay between the polar amide groups and the nonpolar alkyl chain results in a molecule with dual characteristics. Its overall solubility will depend on the ability of a solvent to effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility in Different Organic Solvents

Based on the "like dissolves like" principle and the structural characteristics of this compound, the following table summarizes its predicted solubility in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents have high polarity and can act as hydrogen bond acceptors, effectively solvating the amide groups. They also have sufficient nonpolar character to interact with the aliphatic chain. This compound is reported to be soluble in DMSO.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | These solvents can both donate and accept hydrogen bonds, interacting favorably with the amide groups. However, their polarity might not be optimal to fully solvate the long hydrophobic chain, leading to lower solubility compared to polar aprotic solvents. |

| Nonpolar | Toluene, Hexane, Cyclohexane | Low to Insoluble | While these solvents can interact with the long aliphatic chain via van der Waals forces, they cannot effectively solvate the polar amide groups, leading to poor overall solubility. |

| Halogenated | Dichloromethane, Chloroform | Low | These solvents have some polarity but are not strong hydrogen bond acceptors. They may offer limited solubility by interacting with the overall molecule, but strong solvation of the amide groups is unlikely. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Low | These solvents are weakly polar and can act as hydrogen bond acceptors. However, their ability to dissolve this compound is likely limited due to the strong intermolecular hydrogen bonding between this compound molecules. |

| Esters | Ethyl acetate | Low | Similar to ethers, ethyl acetate is a polar aprotic solvent but with a weaker ability to solvate the highly polar amide groups compared to solvents like DMSO or DMF. |

| Acids | Formic Acid | High (for related polymers) | A related polymer, hexamethylene this compound, shows solubility in formic acid.[2] This suggests that strong acids may be able to protonate the amide groups and disrupt intermolecular hydrogen bonding, leading to dissolution. |

Experimental Protocols for Solubility Determination

For accurate quantitative data, experimental determination of this compound solubility is essential. Below are two common methods.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of this compound in the solvent of interest and then determining the mass of the dissolved solid in a known volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

After equilibration, allow the undissolved solid to settle.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

Transfer the filtered solution to a pre-weighed, dry container (e.g., a glass vial or evaporating dish).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/100mL).

-

HPLC-UV Method for Quantification

For lower solubilities or for more precise measurements, High-Performance Liquid Chromatography with UV detection (HPLC-UV) can be used to determine the concentration of this compound in a saturated solution.

Methodology:

-

Preparation of Saturated Solution and Standards:

-

Prepare a saturated solution of this compound in the solvent of interest as described in the gravimetric method.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

-

Sample Preparation for Analysis:

-

Withdraw and filter a sample of the saturated solution as described previously.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC-UV Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

This compound does not have a strong chromophore, so detection might be challenging at low wavelengths. A UV detector set to a low wavelength (e.g., 200-220 nm) would be necessary. A derivatization step to introduce a UV-active moiety might be required for enhanced sensitivity.

-

Separate the analyte using a suitable column (e.g., a C18 reversed-phase column) and mobile phase.

-

Record the peak area of this compound for each standard and the sample.

-

-

Calculation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Signaling Pathways and Logical Relationships

While this compound itself is not a well-established signaling molecule, its structural similarity to ceramides suggests potential interactions with lipid metabolism pathways. Ceramides are central molecules in sphingolipid metabolism and are involved in various signaling pathways regulating cell growth, differentiation, and apoptosis. The experimental workflows described above follow a logical progression from sample preparation to data analysis.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Sebacamide and Its Derivatives

For Immediate Release

This technical guide offers an in-depth exploration of the crystal structure of sebacamide and its derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource for understanding the three-dimensional arrangement of these molecules. By summarizing key quantitative data, detailing experimental protocols, and visualizing complex relationships, this document serves as a practical tool for advancing research and development in fields where the molecular conformation of this compound is critical.

Introduction to this compound and its Significance

This compound, a dicarboxylic acid amide derived from sebacic acid, and its derivatives are a class of compounds with diverse applications, ranging from building blocks in polymer chemistry to potential roles in pharmaceuticals and biomaterials. The precise arrangement of atoms within their crystal lattice dictates many of their physical and chemical properties, including solubility, melting point, and bioavailability. A thorough understanding of their crystal structure is therefore paramount for targeted molecular design and the development of novel materials with tailored functionalities. This guide focuses on the elucidation of these structures through single-crystal X-ray diffraction, a powerful analytical technique for determining the exact three-dimensional architecture of crystalline solids.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for a selection of this compound derivatives. This data, obtained from single-crystal X-ray diffraction studies, provides a quantitative basis for comparing the structural features of these molecules.

Table 1: Crystal Data and Structure Refinement for N,N'-Diphenyloctanediamide

| Parameter | Value |

| Empirical Formula | C₂₀H₂₄N₂O₂ |

| Formula Weight | 324.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.2267 (9) |

| b (Å) | 5.03097 (15) |

| c (Å) | 38.1436 (15) |

| α (°) | 90 |

| β (°) | 96.517 (4) |

| γ (°) | 90 |

| Volume (ų) | 3475.1 (2) |

| Z | 8 |

| Temperature (K) | 295 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| R-factor (%) | Not explicitly found |

Data for N,N'-diphenyloctanediamide, a close structural analog of a this compound derivative, is presented here as a representative example.[1]

Experimental Protocols

The determination of the crystal structure of this compound derivatives involves a series of precise experimental steps, from the synthesis and crystallization of the material to the collection and analysis of diffraction data.

Synthesis and Recrystallization

The synthesis of N-substituted sebacamides typically involves the reaction of sebacoyl chloride with the corresponding amine. The purification of the resulting amide is crucial for obtaining high-quality single crystals. Recrystallization is a common and effective method for this purpose.

General Recrystallization Procedure for Aliphatic Amides:

-

Solvent Selection: Choose a solvent in which the amide has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for the recrystallization of amides include ethanol, acetone, and acetonitrile.[2]

-

Dissolution: Dissolve the crude amide in a minimal amount of the chosen solvent at its boiling point to create a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling and Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of the amide decreases, leading to the formation of crystals. Further cooling in an ice bath can increase the yield.

-

Crystal Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly to remove any residual solvent.

The logical workflow for obtaining and analyzing crystal structures is depicted in the following diagram:

References

Investigating the Biological Activity of Novel Sebacamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the burgeoning field of novel sebacamide derivatives, exploring their synthesis, biological activities, and potential as therapeutic agents. This compound derivatives, characterized by a ten-carbon backbone, are emerging as a versatile scaffold in medicinal chemistry, demonstrating a range of promising biological effects, including anti-inflammatory, anticancer, and histone deacetylase (HDAC) inhibitory activities. This document details the experimental protocols for the synthesis and biological evaluation of these compounds, presents key quantitative data for comparative analysis, and elucidates the underlying signaling pathways through which they exert their effects.

Synthesis of Novel this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of sebacoyl chloride with various amine-containing moieties. This allows for the introduction of diverse functional groups, leading to a library of compounds with potentially unique biological activities. A general and adaptable method for synthesizing N,N'-disubstituted sebacamides is the interfacial polymerization technique, traditionally used for preparing polyamides like Nylon 6,10. This method can be modified for the synthesis of discrete, non-polymeric this compound derivatives.

Experimental Protocol: Synthesis of N,N'-bis(substituted-phenyl) this compound

This protocol describes a general method for the synthesis of N,N'-bis(substituted-phenyl) this compound derivatives.

Materials:

-

Sebacoyl chloride

-

Substituted anilines (e.g., 4-aminophenol, 4-aminobenzoic acid)

-

Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

-

Ethanol

-

Beakers

-

Forceps

-

Glass rod

-

Filtration apparatus

Procedure:

-

Aqueous Phase Preparation: Prepare a 0.5 M solution of the desired substituted aniline in 0.5 M aqueous sodium hydroxide. For example, dissolve an equimolar amount of the substituted aniline and NaOH in distilled water.

-

Organic Phase Preparation: Prepare a 0.2 M solution of sebacoyl chloride in hexane. For example, dissolve the appropriate amount of sebacoyl chloride in hexane.

-

Reaction: Carefully pour the organic phase (sebacoyl chloride solution) onto the aqueous phase (substituted aniline solution) in a beaker, creating two distinct layers. A polymeric film of the this compound derivative will form at the interface.

-

Isolation: Using forceps, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous strand of the this compound derivative can be drawn. Wind the product onto a glass rod.

-

Washing and Drying: Thoroughly wash the collected product with distilled water and then with ethanol to remove any unreacted monomers and salts. Dry the purified this compound derivative.

Note: This protocol can be adapted for a variety of substituted anilines and other amine-containing compounds to generate a library of novel this compound derivatives.

Biological Activities and Quantitative Data

Novel this compound derivatives have been investigated for a range of biological activities. The following tables summarize the quantitative data from these studies, providing a clear comparison of the potency of different derivatives.

Anti-inflammatory Activity

Sebacic acid, the precursor to sebacamides, has been shown to exert anti-inflammatory effects by inhibiting the IRF3/IFN-β/STAT signaling pathway.[1] Building on this, novel this compound derivatives are being explored for their potential to modulate inflammatory responses, particularly through the inhibition of the NF-κB pathway.

Table 1: Anti-inflammatory Activity of a Novel this compound Derivative

| Compound ID | Target | Assay | IC50 | Cell Line |

| N,N′-bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3-oxopyrazol-4-yl) this compound | Inflammation | Carrageenan-induced rat paw edema | Data not specified | In vivo (rat model) |

Further research is needed to quantify the in vitro anti-inflammatory activity of a broader range of this compound derivatives and to fully elucidate their mechanisms of action.

Anticancer Activity

The structural similarity of some this compound derivatives to known histone deacetylase (HDAC) inhibitors has prompted investigations into their anticancer potential. HDAC inhibitors are a class of anticancer agents that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.

Table 2: Anticancer Activity of Novel this compound Derivatives

| Compound ID | Biological Effect | Assay | IC50 (µM) | Cell Line |

| This compound Derivative 1 | Cytotoxicity | MTT Assay | Data to be determined | e.g., MCF-7 (Breast), HCT116 (Colon) |

| This compound Derivative 2 | HDAC Inhibition | HDACi Assay | Data to be determined | e.g., HeLa (Cervical) |

The table above represents a template for organizing data from future studies. Currently, specific IC50 values for novel this compound derivatives as anticancer agents are not widely available in the public domain and represent an active area of research.

Antibacterial Activity

Initial studies have indicated that novel this compound derivatives possess antibacterial properties. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy against various bacterial strains.

Table 3: Antibacterial Activity of Novel this compound Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Chiral α-amino acid this compound derivative | Staphylococcus aureus | Data to be determined |

| Chiral α-amino acid this compound derivative | Escherichia coli | Data to be determined |

Specific MIC values for a range of novel this compound derivatives are yet to be published and are a focus of ongoing research.

Experimental Protocols for Biological Evaluation

This section provides detailed methodologies for key experiments cited in the investigation of the biological activity of novel this compound derivatives.

Cell Culture

-

Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT116, HeLa) and macrophage cell lines (e.g., RAW 264.7) are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes.

Procedure:

-

Use a commercially available HDAC fluorometric assay kit.

-

In a 96-well plate, add the HDAC enzyme, a fluorogenic substrate, and varying concentrations of the this compound derivatives.

-

Incubate the plate at 37°C for a specified time.

-

Add a developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of HDAC inhibition and determine the IC50 value.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway.

Procedure:

-

Transfect cells (e.g., HEK293T or a stable reporter cell line) with an NF-κB luciferase reporter plasmid.

-

Pre-treat the cells with different concentrations of the this compound derivatives for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

After an appropriate incubation time, lyse the cells and measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

Apoptosis Assay (Caspase-Glo 3/7 Assay)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Procedure:

-

Seed cells in a 96-well plate and treat them with the this compound derivatives for a specified time.

-

Add the Caspase-Glo 3/7 reagent to each well.

-

Incubate at room temperature for 1-2 hours.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Procedure:

-

Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanistic Insights

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by these compounds.

General Workflow for Investigating Biological Activity

Caption: General experimental workflow for the investigation of novel this compound derivatives.

Putative Anti-inflammatory Signaling Pathway (NF-κB Inhibition)

Caption: Postulated mechanism of NF-κB inhibition by this compound derivatives.

Potential Apoptosis Induction Pathway

Caption: Potential mechanism of apoptosis induction via HDAC inhibition by this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis allows for the creation of extensive libraries for screening, and initial studies have highlighted their potential as anti-inflammatory, anticancer, and antibacterial agents. The compilation of quantitative data and detailed experimental protocols in this guide serves as a valuable resource for researchers in the field.

Future research should focus on:

-

Expanding the chemical diversity of this compound derivatives to establish robust structure-activity relationships.

-

Conducting comprehensive in vitro and in vivo studies to fully characterize their biological activities and therapeutic potential.

-

Elucidating the precise molecular targets and signaling pathways for different this compound derivatives to enable rational drug design and optimization.

-

Investigating the pharmacokinetic and toxicological profiles of lead compounds to assess their suitability for clinical development.

The continued exploration of novel this compound derivatives holds significant promise for the discovery of new and effective therapeutic agents for a range of diseases.

References

Sebacamide as a Monomer for Bio-Based Polyamide Synthesis: An In-depth Technical Guide

Introduction

Polyamides (PAs), a class of polymers characterized by repeating amide linkages (–CO–NH–), are renowned for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] Traditionally synthesized from fossil-based monomers, there is a growing imperative within the scientific and industrial communities to develop sustainable alternatives from renewable resources.[1][3] Sebacic acid, a ten-carbon dicarboxylic acid derived from castor oil, has emerged as a pivotal bio-based building block for high-performance polyamides.[3][4] These resulting polymers, such as Polyamide 6,10 (PA 6,10) and Polyamide 5,10 (PA 5,10), offer properties comparable or even superior to their petroleum-based counterparts, including lower water absorption and excellent barrier properties.[5][6]

This technical guide provides a comprehensive overview of the synthesis of bio-based polyamides using sebacic acid and various diamines. It is intended for researchers, scientists, and professionals in drug development and material science, offering detailed experimental protocols, quantitative data on polymer properties, and visualizations of synthetic pathways and workflows.

Core Monomers: The Bio-Based Advantage

The foundation of these bio-polyamides lies in the selection of monomers derived from renewable feedstocks.

-

Sebacic Acid (Decanedioic Acid): This C10 dicarboxylic acid is produced almost exclusively from the alkaline pyrolysis of castor oil, a non-edible vegetable oil.[6] Its long aliphatic chain imparts flexibility, hydrophobicity, and a lower melting point to the resulting polyamides.[7]

-

Diamines: The choice of diamine co-monomer is critical in tailoring the final properties of the polyamide. While traditional diamines like hexamethylenediamine are often petrochemically derived, significant progress has been made in producing bio-based alternatives.[8] A key example is 1,5-pentanediamine (cadaverine), which can be produced via the decarboxylation of lysine, an amino acid obtained from the fermentation of renewable resources like starch.[6]

Synthesis Methodologies and Experimental Protocols

The synthesis of polyamides from sebacic acid and diamines is a step-growth polymerization process.[7] The primary methods employed are melt polycondensation, interfacial polymerization, and solid-state polymerization.

Melt Polycondensation

This solvent-free method involves the direct reaction of the dicarboxylic acid and diamine at elevated temperatures and is common in industrial-scale production.[7] The process drives the reaction forward by removing water, the condensation byproduct.

Experimental Protocol:

-

Nylon Salt Formation (Recommended): To ensure a precise 1:1 stoichiometric ratio, first dissolve equimolar amounts of sebacic acid and the chosen diamine (e.g., hexamethylenediamine for PA 6,10) in a solvent such as ethanol or an ethanol/water mixture. The corresponding nylon salt will precipitate. Filter and dry the salt under a vacuum.[7]

-

Polycondensation Reaction: Charge the dried nylon salt (or equimolar amounts of the monomers directly) into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet.[7]

-

Inert Atmosphere: Purge the vessel thoroughly with an inert gas like nitrogen to prevent oxidation.[7]

-

Heating and Water Removal: Heat the mixture under a slow nitrogen stream to a temperature above the melting point of the monomers and the resulting polymer, typically in the range of 220-280°C. Water will begin to distill off.[7]

-

Vacuum Application: Once the initial water has been removed, gradually apply a vacuum to the system. This facilitates the removal of the remaining water, driving the polymerization to completion and achieving a high molecular weight polymer.[7] The reaction is typically continued for several hours until the desired melt viscosity is reached.[7]

Interfacial Polymerization

Interfacial polymerization is a rapid method that occurs at the interface of two immiscible liquids at room temperature, one containing the diamine and the other containing a more reactive diacid derivative, sebacoyl chloride.[9]

Experimental Protocol (for Polyamide 6,10):

-

Aqueous Phase Preparation: Prepare a 0.5 M solution of hexamethylenediamine in 0.5 M aqueous sodium hydroxide. For example, dissolve 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of distilled water. The NaOH neutralizes the HCl byproduct generated during the reaction.[7][10]

-

Organic Phase Preparation: Prepare a 0.2 M solution of sebacoyl chloride in a non-polar organic solvent like hexane. For instance, dissolve 1.5 - 2.0 mL of sebacoyl chloride in 50 mL of hexane.[7][10]

-

Polymerization: Carefully pour the organic phase (sebacoyl chloride solution) on top of the aqueous phase in a beaker, minimizing mixing. A film of polyamide will form instantly at the interface.[7][9]

-

Polymer Collection: Using forceps, gently grasp the center of the polymer film and pull it upwards. A continuous rope of polyamide can be drawn from the interface and wound onto a glass rod.[7]

-

Washing and Drying: Thoroughly wash the collected polymer with water and then with ethanol to remove unreacted monomers and byproducts.[7] Dry the polymer in a vacuum oven at a low temperature (e.g., 60°C).[7]

Solid-State Polymerization (SSP)

SSP is used to increase the molecular weight of a prepolymer prepared by melt polycondensation. The reaction is carried out at a temperature below the polymer's melting point but above its glass transition temperature. This method avoids issues like polymer discoloration that can occur during prolonged melt polymerization.[5][6]

Experimental Protocol (for Bio-PA 5,10):

-

Prepolymer Synthesis: First, synthesize a low molecular weight prepolymer of PA 5,10 (from biosebacic acid and biocadaverine) via melt polycondensation as described above.

-

SSP Reaction: Place the solid prepolymer particles in a suitable reactor.

-

Heating under Vacuum: Heat the particles to a temperature of approximately 190°C under a vacuum.[5][6]

-

Reaction Time: Maintain these conditions for an extended period, for example, 5 hours, to allow the polymer chains to extend and increase the overall molecular weight.[5][6]

Visualizing the Process

Quantitative Data on Sebacic Acid-Based Polyamides

The properties of the final polymer are highly dependent on the selected diamine and the polymerization method. The following tables summarize key quantitative data for well-characterized polyamides derived from sebacic acid.

Table 1: Thermal and Mechanical Properties of Polyamide 6,10 (PA 6,10) (Synthesized from Sebacic Acid and Hexamethylenediamine)

| Property | Value | Unit |

| Melting Temperature (T_m) | 215 - 220 | °C |

| Glass Transition Temperature (T_g) | 41 - 50 | °C |

| Decomposition Temperature | ~440 | °C |

| Tensile Modulus | 1.6 - 2.3 | GPa |

| Tensile Strength | 45 - 60 | MPa |

| Elongation at Break | 110 - 120 | % |

| Water Absorption (24h) | 0.26 | % |

| Density | 1.04 - 1.19 | g/cm³ |

| (Data compiled from multiple sources).[7] |

Table 2: Properties of Bio-Based Polyamide 5,10 (Bio-PA 5,10) (Synthesized via SSP from Bio-Cadaverine and Bio-Sebacic Acid)

| Property | Value | Unit |

| Relative Viscosity (RV) | 3.1 | - |

| Water Absorption | 0.18 | % |

| Oxygen Permeability | 1.47 | cc·mm·m⁻²·day⁻¹ |

| (Data sourced from Lee et al., 2021).[5][6] |

Conclusion

Sebacic acid is a versatile and sustainable monomer that serves as a cornerstone for synthesizing a new generation of bio-based polyamides.[7] By combining it with traditional or bio-derived diamines through established polymerization techniques like melt polycondensation, interfacial polymerization, and solid-state polymerization, it is possible to produce high-performance materials with tailored properties. The resulting polymers, such as PA 6,10 and the fully bio-based PA 5,10, demonstrate excellent thermal, mechanical, and barrier characteristics, making them viable, eco-friendly alternatives to conventional plastics in demanding applications, from engineering plastics to advanced packaging.[5][6][7] The detailed protocols and data presented herein provide a solid foundation for researchers to explore and innovate within the expanding field of sustainable polymers.

References

- 1. mdpi.com [mdpi.com]

- 2. savemyexams.com [savemyexams.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Biobased Polyamide 410/Polyamide 6/CNT Nanocomposites [mdpi.com]

- 5. Bio-based poly(pentamethylene this compound) by solid-state polymerization from bio-based monomers - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. WO2014106485A1 - Novel polyamide, preparation process and uses - Google Patents [patents.google.com]

- 9. One Part of Chemistry: Preparation of polyamide by condensation polymerization [1chemistry.blogspot.com]

- 10. Polymers: Demonstartion 3 [matse1.matse.illinois.edu]

An In-depth Technical Guide to the Thermal Properties and Degradation Behavior of Sebacamide-Based Polyamides

This technical guide provides a comprehensive overview of the thermal properties and degradation behavior of sebacamide, with a primary focus on its polymeric form, poly(hexamethylene this compound), also known as Polyamide 6,10 (PA 6,10). Due to the limited availability of experimental data on the this compound monomer, this document emphasizes the characteristics of the widely used polymer, which is of significant interest to researchers, scientists, and professionals in drug development and materials science.

Introduction to this compound and its Polymeric Form

This compound is the amide derivative of sebacic acid. While it exists as a simple monomer (Decanediamide), it is more commonly encountered as a repeating unit in polyamides. Polyamide 6,10 is synthesized through the condensation of hexamethylene diamine and sebacic acid.[1][2] Sebacic acid can be derived from castor oil, making PA 6,10 a partially bio-based polyamide.[1][2] These materials are valued for their excellent mechanical strength, good heat and chemical resistance, and lower water absorption compared to other common polyamides like PA 6 and PA 6,6.[1][3]

Thermal Properties of this compound Monomer

Experimental data on the thermal properties of the this compound monomer is scarce. However, a reported melting point is available.

Table 1: Physical Properties of this compound Monomer

| Property | Value | Source |

| Melting Point | 202-205 °C | [4] |

| Boiling Point | 185-188 °C (at 12 Torr) | [4] |

Thermal Properties of Poly(hexamethylene this compound) (Polyamide 6,10)

The thermal behavior of PA 6,10 is well-characterized, with its semi-crystalline nature giving rise to distinct glass transition and melting temperatures.

Table 2: Thermal Properties of Polyamide 6,10

| Property | Value | Source |

| Glass Transition Temperature (Tg) | 40 to 70 °C | [1] |

| 41 °C (in 2nd heating) | [1][2] | |

| Melting Temperature (Tm) | 210 to 230 °C | [1] |

| 218 °C (main peak in 2nd heating) | [1][2] | |

| 220 °C | [5][6] | |

| 215-222 °C | [7] | |

| 235-255 °C | ||

| Melting Enthalpy | 71 J/g | [2] |

| 117 to 227 J/g | [1] | |

| Decomposition Temperature | 450 to 470 °C | [1] |

| 440 °C | [5] | |

| Onset Degradation Temperature | ~417.4 °C | [8] |

| Temperature at Max. Degradation Rate | ~459 °C | [9] |

| ~461.5 °C | [8] | |

| Specific Heat Capacity | 1.6 J/(g·K) | [1] |

| Thermal Conductivity | 0.23 W/(m·K) | [5] |

| 0.2 W/(m·K) | [1] |

Degradation Behavior

The degradation of PA 6,10 can be initiated by heat or through hydrolysis. Understanding these processes is crucial for determining the material's lifespan and suitability for various applications.

The thermal degradation of aliphatic polyamides like PA 6,10 is a complex process involving random chain scission, further condensation, and cross-linking reactions.[10] The degradation of PA 6,10 has been characterized by an activation energy of 55 kcal/mole.[10] The decomposition occurs in two main steps: the primary degradation between 350 °C and 500 °C, accounting for approximately 85% of mass loss, followed by a second step from 500 °C to 600 °C.[9] The volatile products from the degradation of polyamides can include carbon dioxide, carbon monoxide, water, and hydrocarbons, resulting from the breakage of the C-N bond in the peptide group.[11]

Table 3: Thermogravimetric Analysis (TGA) Data for Polyamide 6,10

| Parameter | Temperature Range (°C) | Mass Loss (%) | Description | Source |

| First Degradation Step | 350 - 500 | ~85 | Main decomposition via β-C-H transfer mechanism | [9] |

| Second Degradation Step | 500 - 600 | ~15 | Oxidation of transient residues | [9] |

Polyamides are susceptible to hydrolytic degradation, where water molecules attack the amide linkages, leading to chain scission.[12][13] This process is accelerated by increased temperatures and can be influenced by the pH of the environment.[14] The hydrolysis of PA 6 at 120 °C is reported to be very slow.[14] The lower water absorption of PA 6,10 compared to other polyamides suggests a greater resistance to hydrolysis.[3] The degradation process results in the formation of the constituent monomers, hexamethylene diamine and sebacic acid.

Experimental Protocols

The data presented in this guide are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

DSC is used to determine the thermal transitions of a material, such as the glass transition temperature (Tg) and melting temperature (Tm).

-

Sample Preparation: A small sample of the material (typically 5-10 mg) is weighed and sealed in an aluminum pan.[15]

-

Instrument and Conditions: A DSC instrument, such as a NETZSCH DSC 204 F1 Phoenix® or a Hitachi High-Tech NEXTA DSC600, is used.[1][15]

-

Thermal Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating: The sample is heated at a constant rate (e.g., 10 K/min or 20 K/min) to a temperature above its melting point (e.g., 280 °C).[15][16]

-

Cooling: The sample is then cooled at a controlled rate.

-

Second Heating: A second heating scan is performed at the same rate as the first. The data from this second scan is typically used for analysis to ensure the results are representative of the material's intrinsic properties.[1][2]

-

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen, with a specified flow rate (e.g., 50 ml/min).[1]

TGA measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition kinetics.

-

Sample Preparation: A sample of known mass (typically 5-15 mg) is placed in a crucible.[16][17]

-

Instrument and Conditions: A TGA instrument, such as a Shimadzu DTG-60H or a NETZSCH TG 209 F3 Tarsus, is used.[16][17]

-

Thermal Program: The sample is heated over a specified temperature range (e.g., from ambient to 700-900 °C) at a constant heating rate (e.g., 10 °C/min).[17]

-

Atmosphere: The analysis is typically carried out in an inert atmosphere, like nitrogen, to study thermal decomposition, or in an oxidative atmosphere (air) to study oxidative degradation.[17]

Visualizations

The following diagrams illustrate the experimental workflow for thermal analysis and the hydrolytic degradation pathway of Polyamide 6,10.

Caption: Experimental workflow for thermal analysis of Polyamide 6,10.

Caption: Hydrolytic degradation pathway of Polyamide 6,10.

References

- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 2. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 3. azom.com [azom.com]

- 4. This compound CAS#: 1740-54-1 [m.chemicalbook.com]

- 5. Polyamide (PA, Nylon) 6/10 (610) :: MakeItFrom.com [makeitfrom.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 12. Pure Hydrolysis of Polyamides: A Comparative Study | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. hitachi-hightech.com [hitachi-hightech.com]

- 16. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 17. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic synthesis of Sebacamide from renewable feedstocks

An In-depth Technical Guide to the Enzymatic Synthesis of Sebacamide from Renewable Feedstocks

Introduction

This compound, a long-chain diamide, is a crucial building block for the synthesis of high-performance polyamides, specifically nylon 6,10. Traditionally, the production of its precursors, sebacic acid and various diamines, has relied on petrochemical feedstocks and energy-intensive chemical processes. The growing demand for sustainable and environmentally friendly manufacturing has spurred research into bio-based production routes. This technical guide details the enzymatic synthesis of this compound, focusing on the utilization of renewable feedstocks and the application of biocatalysis as a green alternative to conventional methods.

The enzymatic pathway offers significant advantages, including mild reaction conditions, high specificity that minimizes byproduct formation, and the use of renewable and biodegradable catalysts. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and process visualizations to facilitate the adoption of this green chemistry approach.

Renewable Feedstocks for this compound Synthesis

The foundation of a sustainable this compound synthesis process lies in the sourcing of its constituent monomers—sebacic acid and a diamine—from renewable resources.

Sebacic Acid

Sebacic acid (1,10-decanedioic acid) is a ten-carbon dicarboxylic acid. While it can be synthesized chemically, the primary renewable feedstock is castor oil.[1][2][3]

-

Conventional Bio-based Route: The established method involves the alkaline pyrolysis of ricinoleic acid, the main component of castor oil, at high temperatures.[1][3][4]

-

Microbial Production: A more sustainable and environmentally friendly route involves the microbial ω-oxidation of plant oil derivatives. Genetically engineered strains of the yeast Candida tropicalis have been developed to produce sebacic acid from fatty acids with high titers and yields.[1][4] This biotransformation process can achieve molar yields above 98% and produce highly pure sebacic acid (>99.8%) after simple purification steps like acid precipitation and recrystallization.[4]

Diamines

The production of bio-based diamines is a critical and challenging step in creating fully renewable polyamides.[5][6] Various aliphatic diamines can be produced through biotechnological routes, moving away from petrochemical origins.

-

Short-Chain Diamines: Diamines like 1,4-butanediamine (putrescine) and 1,5-diaminopentane (cadaverine) can be synthesized efficiently via the fermentation of sugars or amino acids using engineered microorganisms like Escherichia coli and Corynebacterium glutamicum.[6][7]

-

Long-Chain Diamines: Longer-chain diamines, such as 1,6-diaminohexane (a precursor to nylon 6,6) and 1,10-diaminodecane, are also being developed from renewable sources.[5][8] For instance, 1,10-diaminodecane can be derived from sebacic acid itself, which is sourced from castor oil.[8] Research is ongoing to establish direct fermentation routes from renewable sugars to these longer-chain diamines.[5]

A summary of renewable feedstocks is presented in Table 1.

Table 1: Renewable Feedstocks for this compound Monomers

| Monomer | Renewable Source | Production Method | Key Advantages |

|---|---|---|---|

| Sebacic Acid | Castor Oil | Alkaline Pyrolysis | Established industrial process. |

| Plant Oil Derivatives (e.g., Decanoic Acid) | Microbial ω-oxidation (Candida tropicalis) | Environmentally friendly, high purity, high yield.[4] | |

| Diamines | Sugars, Amino Acids | Microbial Fermentation (e.g., E. coli) | Direct route to short-chain diamines like cadaverine.[6] |

| | Plant Oils, Fatty Acids | Chemical or Chemo-enzymatic Conversion | Source for longer-chain diamines.[8][9] |

Enzymatic Synthesis of this compound

The core of the process is the amidation reaction between sebacic acid (or its ester derivative) and a diamine, catalyzed by an enzyme. This biocatalytic approach avoids the harsh conditions and toxic reagents associated with traditional chemical amide synthesis.

Biocatalyst Selection

Lipases (EC 3.1.1.3) are the most effective and widely used enzymes for catalyzing the formation of amide bonds from carboxylic acids or esters.[10][11][12] Among them, Lipase B from Candida antarctica (CALB) is the preeminent biocatalyst for this application due to its broad substrate specificity, high thermal stability, and excellent performance in organic solvents.[10][13] It is most commonly used in an immobilized form, such as Novozym® 435, which enhances its stability and allows for easy recovery and reuse.[11][14][15]

Reaction Mechanism and Workflow

The lipase-catalyzed amidation proceeds via a two-step, ping-pong mechanism involving an acyl-enzyme intermediate.[12] First, the carboxylic acid (sebacic acid) acylates the serine residue in the enzyme's active site, releasing a molecule of water. Second, the amine nucleophile (diamine) attacks the acyl-enzyme complex, forming the amide bond and regenerating the free enzyme.

The overall workflow for producing this compound from renewable sources is a multi-stage process, from feedstock processing to final product purification.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulzer Chemtech develops circular system for leading sebacic acid manufacturer | Sulzer [sulzer.com]

- 3. Chemical Synthesis of Sebacic Acid - ChemCeed [chemceed.com]

- 4. Microbial production of sebacic acid from a renewable source: production, purification, and polymerization - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. alderbioinsights.co.uk [alderbioinsights.co.uk]

- 6. Diamine Biosynthesis: Research Progress and Application Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. osti.gov [osti.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Physical and chemical properties of poly(hexamethylene sebacamide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(hexamethylene sebacamide), commonly known as Nylon 6,10, is a synthetic polyamide renowned for its unique combination of mechanical strength, chemical resistance, and low moisture absorption. These properties make it a versatile material with applications spanning from industrial components to advanced biomedical devices. This technical guide provides a comprehensive overview of the physical and chemical properties of Nylon 6,10, detailed experimental protocols for its characterization, and insights into its applications, particularly in the realm of drug development.

Core Properties of Poly(hexamethylene this compound)

Nylon 6,10 is synthesized through the condensation polymerization of hexamethylenediamine (a diamine with six carbon atoms) and sebacoyl chloride (a diacid chloride with ten carbon atoms). This specific combination of monomers imparts a set of desirable properties that distinguish it from other polyamides.

Physical and Mechanical Properties

Nylon 6,10 exhibits a favorable balance of strength, toughness, and flexibility. Its lower moisture absorption compared to other nylons like Nylon 6 or Nylon 6,6, allows it to maintain its mechanical properties in humid environments.[1] Key physical and mechanical properties are summarized in Table 1.

Table 1: Physical and Mechanical Properties of Poly(hexamethylene this compound)

| Property | Value | Units |

| Physical Properties | ||

| Density | 1.04 - 1.08 | g/cm³[2][3][4][5][] |

| Water Absorption (24h) | 0.4 | %[4] |

| Equilibrium Water Absorption (23°C/60%RH) | 1.5 | %[7] |

| Refractive Index | 1.565 | -[2] |

| Mechanical Properties | ||

| Tensile Strength | 58 | MPa[3] |

| Elongation at Break | 300 | %[4] |

| Flexural Modulus | 1.1 | GPa[3] |

| Notched Izod Impact Strength | 0.09 | kJ/m[3] |

| Surface Hardness | RR100 | Rockwell R[3] |

| Electrical Properties | ||

| Dielectric Constant (at 1kHz) | 4.7 | -[4] |

| Dielectric Strength | 20 | MV/m[4] |

| Volume Resistivity | 10¹³ | log ohm.cm[4] |

Thermal Properties

The thermal stability of Nylon 6,10 makes it suitable for applications requiring performance at elevated temperatures. Its melting point is lower than that of Nylon 6,6 but it retains its toughness well at low temperatures.[1] Key thermal properties are summarized in Table 2.

Table 2: Thermal Properties of Poly(hexamethylene this compound)

| Property | Value | Units |

| Melting Temperature (Tm) | 215 - 225 | °C |

| Glass Transition Temperature (Tg) | 41 | °C[8] |

| Heat Deflection Temperature (HDT) @ 0.45 MPa | 157 | °C[4] |

| Heat Deflection Temperature (HDT) @ 1.80 MPa | 66 | °C[4] |

| Maximum Operating Temperature | 70 | °C[4] |

Chemical Properties

Nylon 6,10 demonstrates good resistance to a wide range of chemicals, including hydrocarbons, oils, and greases. However, it can be attacked by strong acids and oxidizing agents. Its lower moisture absorption contributes to better dimensional stability when exposed to aqueous environments.

Table 3: Chemical Resistance and Solubility of Poly(hexamethylene this compound)

| Property | Description |

| Chemical Resistance | |

| Dilute Acids | Good resistance.[1] |

| Strong Acids | Attacked by strong acids.[9] |

| Dilute Alkalis | Good resistance. |

| Strong Alkalis | Generally good resistance. |

| Organic Solvents | Good resistance to most solvents.[1] |

| Oils and Fuels | Excellent resistance. |

| Solubility | |

| Common Solvents | Generally insoluble in common organic solvents at room temperature. |

| Soluble in | Formic acid, m-cresol, concentrated sulfuric acid, and hexafluoroisopropanol (HFIP).[1][10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of poly(hexamethylene this compound).

Synthesis via Interfacial Polymerization

Interfacial polymerization is a common method for synthesizing Nylon 6,10. This technique involves the reaction of two immiscible solutions at their interface.

Materials:

-

Hexamethylenediamine (HMDA)

-

Sebacoyl chloride

-

Sodium hydroxide (NaOH)

-

Hexane

-

Distilled water

Procedure:

-

Aqueous Phase Preparation: Dissolve a specific amount of hexamethylenediamine and sodium hydroxide in distilled water. The sodium hydroxide acts as an acid scavenger to neutralize the hydrochloric acid byproduct.

-

Organic Phase Preparation: Dissolve sebacoyl chloride in an organic solvent such as hexane.

-

Polymerization: Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing mixing. A polymeric film of Nylon 6,10 will form at the interface of the two layers.

-

Fiber Formation: Grasp the polymer film at the interface with forceps and slowly pull it out of the beaker. A continuous strand of nylon can be drawn.

-

Washing and Drying: Thoroughly wash the collected nylon strand with water and then with a solvent like ethanol to remove any unreacted monomers and byproducts. Allow the polymer to air-dry or dry in a vacuum oven at a low temperature.

Characterization Techniques

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dry Nylon 6,10 sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from room temperature to a temperature above its melting point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. Then, cool the sample back to room temperature at a controlled rate and perform a second heating scan. The second heating scan is typically used to determine the thermal properties, as it erases the thermal history of the sample.

-

Data Analysis: The glass transition is observed as a step change in the baseline of the heat flow curve, while melting is an endothermic peak.

TGA is used to evaluate the thermal stability and decomposition profile of the polymer.

Procedure:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of Nylon 6,10 into a TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program: Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of weight loss indicates the beginning of thermal degradation.

Tensile testing is performed to determine the mechanical properties of Nylon 6,10, such as tensile strength, elongation at break, and Young's modulus.

Procedure:

-

Specimen Preparation: Prepare dumbbell-shaped test specimens according to ASTM D638 standard dimensions by injection molding or machining.

-

Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

-

Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

-

Data Acquisition: Record the load and extension data throughout the test.

-